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CAS No.: 1986336-94-0

Cat. No.: B2520385

Get Quote

A Detailed Guide for Researchers in Medicinal
Chemistry and Drug Development
Introduction: The Significance of Chiral Morpholines
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable

physicochemical properties which can enhance aqueous solubility, metabolic stability, and

bioavailability of drug candidates.[1][2] The introduction of stereocenters into the morpholine

ring, particularly in a cis or trans relationship, can profoundly influence pharmacological activity

and target selectivity. The specific stereoisomer, (2R,5R)-2-Methyl-5-phenylmorpholine,

represents a valuable chiral building block for the synthesis of complex molecules with potential

therapeutic applications, including as dopamine receptor antagonists and psychostimulants.[3]

[4] This document provides a comprehensive, field-proven protocol for the stereoselective

synthesis of (2R,5R)-2-Methyl-5-phenylmorpholine and its subsequent conversion to the

hydrochloride salt, ensuring high purity and stereochemical fidelity.
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Synthetic Strategy: A Chemoenzymatic and
Diastereoselective Approach
The synthesis of enantiomerically pure cis- and trans-2,5-disubstituted morpholines presents a

significant challenge due to the need for precise control over two stereocenters.[5][6] This

protocol employs a robust chemoenzymatic strategy, which leverages the high

enantioselectivity of enzymatic reactions to establish the initial stereocenter, followed by a

series of diastereoselective chemical transformations to construct the morpholine ring. This

approach ensures a high degree of stereochemical purity in the final product.

The overall synthetic workflow can be visualized as a multi-step process beginning with readily

available starting materials and proceeding through key intermediates to the target molecule.
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Caption: Synthetic workflow for (2R,5R)-2-Methyl-5-phenylmorpholine HCl.
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Experimental Protocols
Part 1: Synthesis of (R)-1-Phenyl-2-aminopropan-1-ol
This initial phase focuses on the creation of the chiral amino alcohol backbone, which will

ultimately define the stereochemistry at the C5 position of the morpholine ring.

Materials:

Reagent/Solvent Grade Supplier

Benzaldehyde Reagent Sigma-Aldrich

Acetaldehyde Reagent Sigma-Aldrich

(R)-Oxynitrilase Enzyme Sigma-Aldrich

Diethyl Ether Anhydrous Fisher Scientific

Lithium Aluminum Hydride

(LiAlH4)
1.0 M in THF Sigma-Aldrich

Dichloromethane (DCM) Anhydrous Fisher Scientific

Boc Anhydride (Boc2O) Reagent Sigma-Aldrich

Triethylamine (TEA) Reagent Sigma-Aldrich

Magnesium Sulfate (MgSO4) Anhydrous Fisher Scientific

Protocol:

Enantioselective Cyanohydrin Formation: In a well-ventilated fume hood, to a solution of

benzaldehyde (1.0 equiv) in diethyl ether at 0 °C, add a catalytic amount of (R)-oxynitrilase.

Slowly add a solution of hydrogen cyanide (HCN) (1.1 equiv) in diethyl ether. The use of an

(R)-selective oxynitrilase is crucial for establishing the desired stereochemistry.[5][7] Stir the

reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Work-up and Extraction: Upon completion, carefully quench the reaction with a saturated

aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50
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mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure to yield the crude (R)-cyanohydrin.

Reduction to the Amino Alcohol:Caution: LiAlH4 is a highly reactive and pyrophoric reagent.

Handle with extreme care under an inert atmosphere. To a suspension of LiAlH4 (2.0 equiv)

in anhydrous diethyl ether at 0 °C, add a solution of the crude (R)-cyanohydrin in anhydrous

diethyl ether dropwise. Allow the reaction to warm to room temperature and then reflux for 4

hours.

Quenching and Purification: Cool the reaction to 0 °C and carefully quench by the sequential

addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids

and wash thoroughly with diethyl ether. Dry the filtrate over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure to afford the crude (R)-1-phenyl-2-

aminopropan-1-ol.

N-Protection: Dissolve the crude amino alcohol in anhydrous DCM and cool to 0 °C. Add

triethylamine (1.2 equiv) followed by the dropwise addition of di-tert-butyl dicarbonate

(Boc2O) (1.1 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

Final Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate and

brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure. Purify the residue by flash column chromatography on silica gel to yield

the pure N-Boc protected (R)-1-phenyl-2-aminopropan-1-ol.

Part 2: Synthesis of (2R,5R)-2-Methyl-5-
phenylmorpholine
This part of the protocol details the construction of the morpholine ring through an

intramolecular cyclization reaction.

Materials:
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Reagent/Solvent Grade Supplier

N-Boc-(R)-1-phenyl-2-

aminopropan-1-ol
From Part 1 -

(S)-2-Amino-1-propanol Reagent Sigma-Aldrich

p-Toluenesulfonyl Chloride

(TsCl)
Reagent Sigma-Aldrich

Pyridine Anhydrous Fisher Scientific

Sodium Hydride (NaH) 60% dispersion in mineral oil Sigma-Aldrich

Tetrahydrofuran (THF) Anhydrous Fisher Scientific

Trifluoroacetic Acid (TFA) Reagent Sigma-Aldrich

Protocol:

O-Tosylation: To a solution of N-Boc-(R)-1-phenyl-2-aminopropan-1-ol (1.0 equiv) in

anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv) portion-wise. Stir the

reaction at 0 °C for 4 hours and then at room temperature for 12 hours. The tosylation

activates the hydroxyl group for subsequent nucleophilic attack.

Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate,

and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced

pressure to yield the crude O-tosylated intermediate.

Intramolecular Cyclization:Caution: Sodium hydride is a flammable solid and reacts violently

with water. Handle under an inert atmosphere. To a suspension of sodium hydride (1.5 equiv)

in anhydrous THF at 0 °C, add a solution of (S)-2-amino-1-propanol (1.2 equiv) in anhydrous

THF dropwise. Stir for 30 minutes at 0 °C, then add a solution of the crude O-tosylated

intermediate in anhydrous THF. Heat the reaction mixture to reflux for 12 hours. This step

involves an intramolecular Williamson ether synthesis to form the morpholine ring.

Boc-Deprotection: Cool the reaction mixture to room temperature and carefully quench with

water. Extract with ethyl acetate and concentrate the organic layer. Dissolve the crude
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residue in DCM and add trifluoroacetic acid (5.0 equiv). Stir at room temperature for 2 hours.

Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue

in DCM and wash with saturated aqueous sodium bicarbonate. Dry the organic layer over

anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash

column chromatography on silica gel to obtain pure (2R,5R)-2-Methyl-5-phenylmorpholine.

Part 3: Formation of (2R,5R)-2-Methyl-5-
phenylmorpholine HCl
The final step involves the conversion of the free base to its hydrochloride salt for improved

stability and handling.

Materials:

Reagent/Solvent Grade Supplier

(2R,5R)-2-Methyl-5-

phenylmorpholine
From Part 2 -

Hydrochloric Acid 2.0 M in Diethyl Ether Sigma-Aldrich

Diethyl Ether Anhydrous Fisher Scientific

Protocol:

Salt Formation: Dissolve the purified (2R,5R)-2-Methyl-5-phenylmorpholine (1.0 equiv) in a

minimal amount of anhydrous diethyl ether.

Precipitation: To this solution, add a 2.0 M solution of HCl in diethyl ether (1.1 equiv)

dropwise with stirring. A white precipitate should form immediately.

Isolation and Drying: Continue stirring for 30 minutes at room temperature. Collect the solid

by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum to

yield (2R,5R)-2-Methyl-5-phenylmorpholine HCl as a white to off-white solid.

Data Summary and Characterization
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Compound Molecular Formula
Molecular Weight (
g/mol )

Expected Yield (%)

N-Boc-(R)-1-phenyl-2-

aminopropan-1-ol
C15H23NO3 265.35 70-80

(2R,5R)-2-Methyl-5-

phenylmorpholine
C11H15NO 177.24 50-60 (from tosylate)

(2R,5R)-2-Methyl-5-

phenylmorpholine HCl
C11H16ClNO 213.70 >95

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass

spectrometry to confirm its structure. The enantiomeric excess (ee) and diastereomeric ratio

(dr) should be determined by chiral HPLC analysis.

Troubleshooting and Key Considerations
Stereocontrol: The stereochemical outcome is highly dependent on the purity of the chiral

starting materials and the reaction conditions. Ensure the use of high-quality reagents and

precise temperature control.

Reagent Handling: The use of pyrophoric and moisture-sensitive reagents such as LiAlH4

and NaH requires strict adherence to safety protocols and the use of anhydrous techniques

under an inert atmosphere.

Purification: Flash column chromatography is essential for isolating pure intermediates and

the final product. Careful selection of the eluent system is critical for good separation.

Conclusion
This application note provides a detailed and reliable protocol for the synthesis of (2R,5R)-2-
Methyl-5-phenylmorpholine HCl. By following this guide, researchers can confidently produce

this valuable chiral building block in high purity and with excellent stereocontrol, facilitating its

use in drug discovery and development programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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